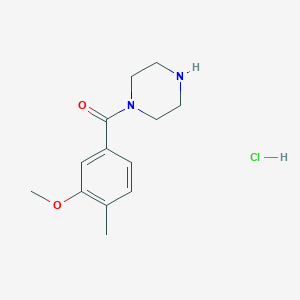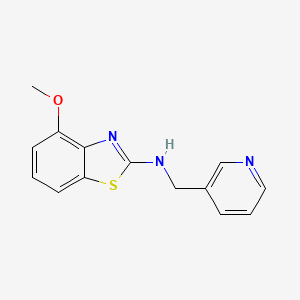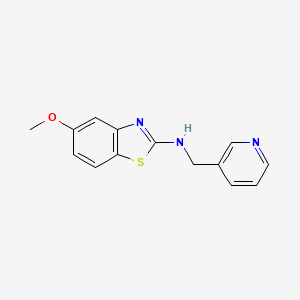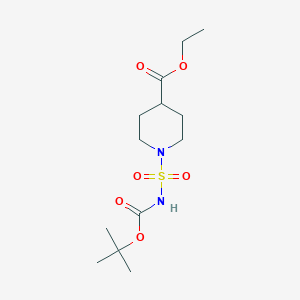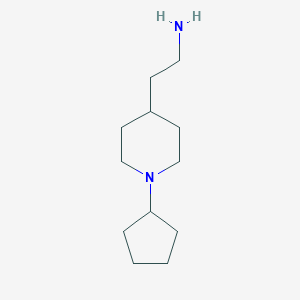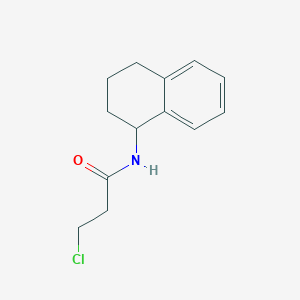
3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide
Vue d'ensemble
Description
3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is a chemical compound with the molecular formula C13H16ClNO and a molecular weight of 237.73 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide consists of a tetrahydronaphthalen-1-yl group attached to a propanamide group via a nitrogen atom, with a chlorine atom on the third carbon of the propanamide .Physical And Chemical Properties Analysis
3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has a molecular weight of 237.73 . More specific physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique
Sigma Receptor Binding
3-Chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide and related compounds show significant binding affinity for sigma receptors. Some derivatives bind to sigma1 and/or sigma2 receptors with nanomolar or subnanomolar IC50 values, indicating potential for therapeutic applications in oncology and neurology (Berardi et al., 1998).
Antimicrobial Activity
Derivatives of 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide have been synthesized and tested for antimicrobial activity. Notably, some compounds exhibited significant antifungal and anti-gram-positive bacterial activity, suggesting potential for development as antimicrobial agents (Evren et al., 2020).
Anticancer Activity
Research indicates that some 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide derivatives possess anticancer properties. A study found specific derivatives to exhibit cytotoxic activities against various cancer cell lines, highlighting their potential as anticancer agents (Özgeriş et al., 2017).
Herbicidal Activity
Some naphthalene derivatives, including those related to 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide, have shown effectiveness as herbicides. This suggests a potential application in agricultural chemistry for controlling unwanted plant growth (Liu et al., 2007).
Cytotoxic Evaluation
Several acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione, structurally related to 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide, have shown high efficacy in cell lines resistant to treatment with conventional drugs. This highlights the compound's potential in the development of new therapeutic agents for treating resistant cancer types (Gomez-Monterrey et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-9-8-13(16)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBNQGPXUWOBMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbonyl chloride](/img/structure/B1416638.png)
![3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416639.png)

![(1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1416644.png)
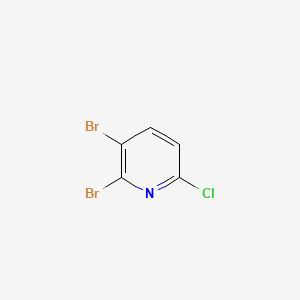
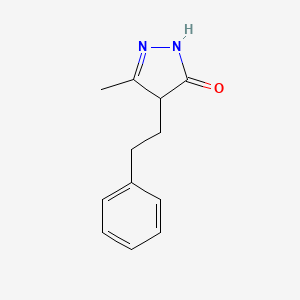
![1-[(5-Phenylthien-2-yl)methyl]piperazine](/img/structure/B1416652.png)
![N-[(furan-2-yl)methyl]-2-(3-hydroxypiperidin-1-yl)acetamide](/img/structure/B1416653.png)
